7-(morpholin-4-ylsulfonyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
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Overview
Description
7-(MORPHOLINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is a heterocyclic compound that features a benzothiazepine core structure with a morpholine-4-sulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(MORPHOLINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE typically involves the following steps:
Formation of the Benzothiazepine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α-halo ketones under basic conditions.
Introduction of the Morpholine-4-Sulfonyl Group: This step involves the sulfonylation of the benzothiazepine core using morpholine-4-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The morpholine-4-sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazepine derivatives.
Scientific Research Applications
7-(MORPHOLINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its interaction with biological molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-(MORPHOLINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The morpholine-4-sulfonyl group can enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The benzothiazepine core structure allows for interactions with various biological pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(MORPHOLINE-4-SULFONYL)-PHENOL
- 4-BROMO-7-(MORPHOLINE-4-SULFONYL)-2,1,3-BENZOTHIADIAZOLE
- 2-(MORPHOLINE-4-SULFONYL)PHENOL
Uniqueness
7-(MORPHOLINE-4-SULFONYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is unique due to its benzothiazepine core, which is not commonly found in other similar compounds. This core structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H16N2O4S2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
7-morpholin-4-ylsulfonyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C13H16N2O4S2/c16-13-3-8-20-12-2-1-10(9-11(12)14-13)21(17,18)15-4-6-19-7-5-15/h1-2,9H,3-8H2,(H,14,16) |
InChI Key |
VDPKIIZBBCBZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC1=O |
Origin of Product |
United States |
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